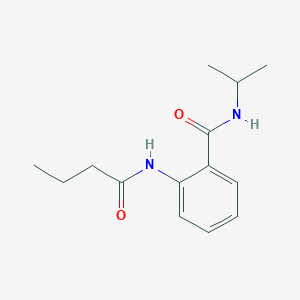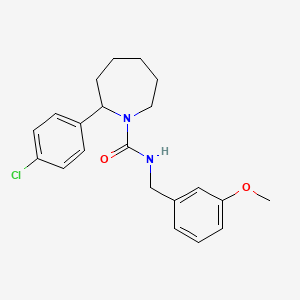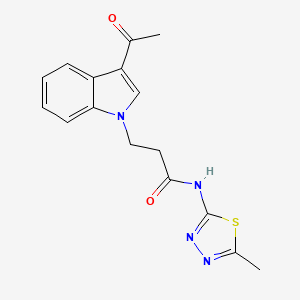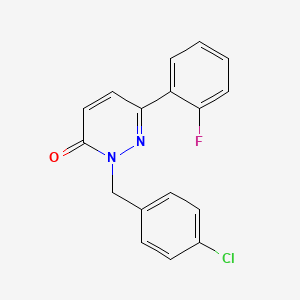![molecular formula C16H14N4O3 B4510011 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4510011.png)
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of molecules structurally related to our compound of interest has been explored through various methods. For instance, Abdel-Sattar S. Hamad and A. Hashem (2000) developed a facile method for synthesizing 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones, which are closely related to our compound, showcasing the versatility and potential pathways for synthesizing complex molecules involving furyl and pyridazinyl moieties (Hamad & Hashem, 2000).
Molecular Structure Analysis
The molecular structure of compounds containing furyl and pyridazinyl units has been of considerable interest. M. Yaqub et al. (2009) studied a compound with a central imidazo[1,2-a]pyridinyl unit flanked by furyl and phenyl rings, revealing insights into the geometric and electronic configuration that could be analogous to the structural characteristics of our compound (Yaqub et al., 2009).
Chemical Reactions and Properties
The reactivity and chemical properties of molecules similar to the specified compound have been investigated through various reactions. A study by Ann Rowley Kelly, Michael H. Kerrigan, and P. Walsh (2008) on the oxidative rearrangement of furyl alcohols to synthesize substituted furans and pyrroles provides insights into the potential reactivity and functionalization of molecules containing furyl groups, which could be extrapolated to our compound of interest (Kelly, Kerrigan, & Walsh, 2008).
Physical Properties Analysis
While specific studies directly addressing the physical properties of "2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide" were not identified, research on related compounds suggests that the physical properties such as solubility, melting point, and stability could be significantly influenced by the functional groups present and the molecular geometry. The molecular structure analysis studies offer a foundation for predicting these properties.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic/nucleophilic sites, and potential for forming hydrogen bonds or undergoing specific reactions like nucleophilic substitution, can be inferred from the functional groups present in the molecule. Studies like those conducted by Sylvie L. Pailloux et al. (2007) on the oxidation reactivity channels for related acetamides offer valuable insights into the chemical behavior that could be expected from our compound (Pailloux et al., 2007).
Propiedades
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-15(18-10-12-5-7-17-8-6-12)11-20-16(22)4-3-13(19-20)14-2-1-9-23-14/h1-9H,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUXWUQZJAZFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{3-[4-(2,4-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B4509941.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4509942.png)
![1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-pyrrolidinecarboxamide](/img/structure/B4509944.png)


![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4509960.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B4509963.png)
![1-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4509981.png)
![N-(4-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4509994.png)
![5-tert-butyl-2-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4510001.png)



![5-[(4-acetyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1H-isoindole-1,3(2H)-dione](/img/structure/B4510016.png)